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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288 Get Quote

This technical guide provides a comprehensive overview of 3-methoxyphenol, a significant

phenolic compound utilized as a building block in the synthesis of various organic molecules,

including antioxidants.[1] The document delves into its structural formula, explores its diverse

isomers, presents key physicochemical data in a comparative format, and outlines relevant

experimental protocols for its synthesis and characterization. This guide is intended for

researchers, scientists, and professionals in the field of drug development and organic

chemistry.

Structural Formula of 3-Methoxyphenol
3-Methoxyphenol, also known as m-methoxyphenol or resorcinol monomethyl ether, is an

aromatic organic compound.[2][3] Its structure consists of a benzene ring substituted with a

hydroxyl (-OH) group and a methoxy (-OCH₃) group at positions 1 and 3, respectively. It

belongs to the class of phenols and is a derivative of resorcinol.[1]

Molecular Formula: C₇H₈O₂[2]

Molecular Weight: 124.14 g/mol

IUPAC Name: 3-methoxyphenol

CAS Number: 150-19-6

SMILES: COC1=CC=CC(=C1)O
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The structural formula of 3-methoxyphenol is depicted below:

Structural formula of 3-methoxyphenol

Isomers of 3-Methoxyphenol
Isomers are molecules that share the same molecular formula but have different arrangements

of atoms. 3-Methoxyphenol has several structural isomers, which can be categorized as

positional isomers and functional group isomers. Additionally, due to the rotation around single

bonds, it also exhibits rotational isomers or conformers.

Positional Isomers
Positional isomers of 3-methoxyphenol are other methoxyphenol compounds where the

hydroxyl and methoxy groups are attached to different positions on the benzene ring.

2-Methoxyphenol (o-methoxyphenol or Guaiacol): The hydroxyl and methoxy groups are in

ortho positions (1 and 2). It is a naturally occurring compound found in wood smoke and

contributes to the flavor of substances like whiskey and roasted coffee.

4-Methoxyphenol (p-methoxyphenol or Mequinol): The hydroxyl and methoxy groups are in

para positions (1 and 4). It is used as a polymerization inhibitor and in dermatology for skin

depigmentation.

Functional Group Isomers
Functional group isomers have the same molecular formula (C₇H₈O₂) but different functional

groups.

Hydroxybenzyl Alcohols: These isomers possess a hydroxymethyl group (-CH₂OH) and a

hydroxyl group (-OH) on the benzene ring.

2-Hydroxybenzyl alcohol

3-Hydroxybenzyl alcohol

4-Hydroxybenzyl alcohol
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Benzyl Alcohol: While its molecular formula is C₇H₈O, it is an important structural isomer to

consider in the broader context of C₇ aromatic alcohols.

Methyl Phenyl Ether (Anisole): This is an ether with the formula C₇H₈O and is an isomer of

cresol, not methoxyphenol. However, it is a related structural isomer in the C₇ aromatic

ether/alcohol family.

Rotational Isomers (Conformers)
Due to the rotation of the methoxy and hydroxyl groups, different spatial arrangements, or

conformations, can exist. Intramolecular rotations are responsible for four rotational isomers in

the ortho- and meta-isomers, and for two in the para-isomer.

Isomeric Relationships of 3-Methoxyphenol
The following diagram illustrates the structural relationships between 3-methoxyphenol and its

various isomers.
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Caption: Isomeric relationships of 3-Methoxyphenol.

Quantitative Data Summary
The table below summarizes key physicochemical properties of 3-methoxyphenol and its

main isomers for comparative analysis.
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Property
3-
Methoxyph
enol

2-
Methoxyph
enol

4-
Methoxyph
enol

Benzyl
Alcohol

Methyl
Phenyl
Ether
(Anisole)

CAS Number 150-19-6 90-05-1 150-76-5 100-51-6 100-66-3

Molecular

Formula
C₇H₈O₂ C₇H₈O₂ C₇H₈O₂ C₇H₈O C₇H₈O

Molecular

Weight (

g/mol )

124.14 124.14 124.14 108.14 108.14

Appearance
Clear pink-

red liquid

Colorless to

yellow

liquid/solid

Colorless to

white waxy

solid

Colorless

liquid

Colorless

liquid

Melting Point

(°C)

N/A (Liquid at

RT)
26-29 55-57 -15.2 -37

Boiling Point

(°C)

144 (at 25

mmHg)
205 243 205.3 154

Density (g/mL

at 25°C)
1.131 1.129

N/A (Solid at

RT)

1.044 (at

20°C)
0.995

Water

Solubility

Slightly

soluble
17 g/L (15°C) 40 g/L (25°C)

4.29 g/100mL

(25°C)
Insoluble

pKa
9.65 (at

25°C)
9.98 >10 15.40 N/A

Experimental Protocols
Synthesis of 3-Methoxyphenol
A common method for the synthesis of 3-methoxyphenol is the selective methylation of

resorcinol using dimethyl sulfate. An optimized protocol aims to improve yield by using a phase

transfer catalyst in a toluene-water system.
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Optimized Protocol:

Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser,

and dropping funnel, add 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst (e.g.,

TBAB), 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.

Reaction Execution: Stir the mixture and heat to 80°C.

Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the

reaction mixture.

Reaction Time: After the addition is complete, continue the reaction for 8 hours.

Workup: After cooling, neutralize the mixture to a weak acidity with ice acetic acid. Separate

the organic phase and extract the aqueous phase with 25 mL of toluene.

Purification: Combine the organic phases, wash with water and then with a saturated sodium

chloride solution. Dry the organic phase with anhydrous sodium sulfate.

Isolation: Remove the toluene under reduced pressure, followed by reduced pressure

distillation. Collect the fraction at 115-118°C (at 0.67 kPa) to obtain the final product.

This optimized method can achieve a yield of approximately 66% with a product purity greater

than 96%.

Spectroscopic Characterization of 3-Methoxyphenol
The structure of 3-methoxyphenol can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy:

A broad singlet corresponding to the hydroxyl proton (-OH).

A singlet integrating to three protons for the methoxy group (-OCH₃).

A series of multiplets in the aromatic region (around 6.5-7.2 ppm) for the four protons on

the benzene ring.
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¹³C NMR Spectroscopy:

A peak for the methoxy carbon around 55 ppm.

Six distinct peaks in the aromatic region (approximately 100-160 ppm) for the six carbons

of the benzene ring. The carbons directly attached to the oxygen atoms will be the most

downfield.

Infrared (IR) Spectroscopy:

A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H

stretching of the hydroxyl group.

C-O stretching bands typically observed between 1000 and 1300 cm⁻¹.

Peaks around 1600 cm⁻¹ corresponding to C=C stretching within the aromatic ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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